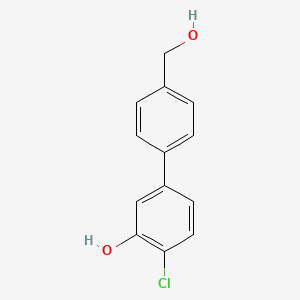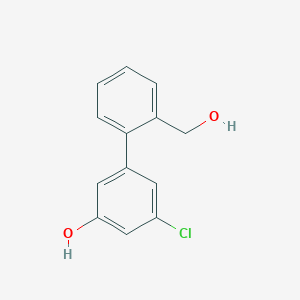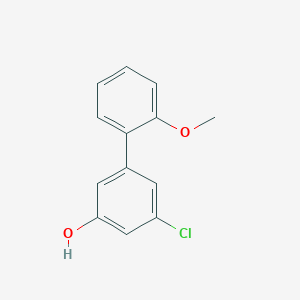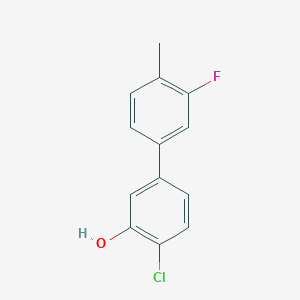
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (3C5HMPP) is a synthetic compound of phenol, an aromatic organic compound. It is composed of one phenol group and one chlorine atom, and is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 3C5HMPP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biological probe for studying enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is an aromatic compound, meaning that it has a ring structure with alternating single and double bonds. The chlorine atom in 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% acts as an electron-withdrawing group, stabilizing the molecule and making it more reactive. This increased reactivity makes 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% a useful reagent in organic synthesis and a useful probe for studying enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to have antioxidant activity in vitro, indicating that it may have the potential to protect cells from oxidative stress. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its low cost, high purity, and wide range of applications. However, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is a highly reactive compound and can be toxic if handled improperly. Care should be taken when handling 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments to ensure safety.
Zukünftige Richtungen
Future research on 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% could focus on exploring its potential as an antioxidant and its ability to inhibit the activity of certain enzymes. Additionally, further research could be done to investigate the potential toxicity of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% and to develop methods for its safe handling in laboratory experiments. Finally, research could be done to explore the potential applications of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Synthesemethoden
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is typically synthesized through the reaction of 4-hydroxybenzaldehyde with thionyl chloride, followed by the reaction of the resulting chloroformate with sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields a 95% pure sample of 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a probe for studying enzyme kinetics and protein-ligand interactions. It has also been used in the synthesis of several important pharmaceuticals, dyes, and other organic compounds. In addition, 3-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of toxicity associated with certain environmental pollutants.
Eigenschaften
IUPAC Name |
3-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRCLNFWWKRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685882 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-62-4 |
Source


|
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














